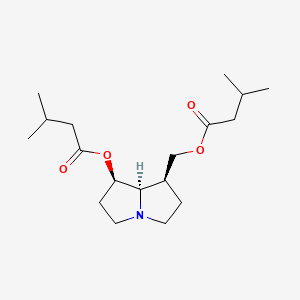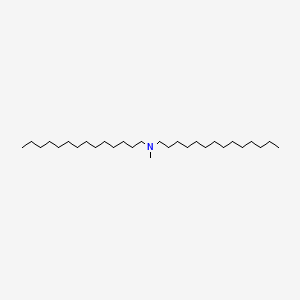
Methyldimyristylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldimyristylamine is a chemical compound with the molecular formula C29H61N. It is also known by other names such as N-Methyl-N-tetradecyl-1-tetradecanamine. This compound belongs to the class of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Vorbereitungsmethoden
Methyldimyristylamine can be synthesized through various methods. One common synthetic route involves the alkylation of primary amines. For instance, the reaction of tetradecylamine with methyl iodide under basic conditions can yield this compound. Industrial production methods often involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Methyldimyristylamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Methyldimyristylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of cell membrane dynamics due to its amphiphilic nature.
Medicine: this compound is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes .
Wirkmechanismus
The mechanism by which Methyldimyristylamine exerts its effects involves its interaction with cell membranes. Due to its amphiphilic nature, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Vergleich Mit ähnlichen Verbindungen
Methyldimyristylamine can be compared with other similar compounds such as:
- Dimethyldodecylamine
- Dimethyloctadecylamine
- Dimethyldecylamine These compounds share similar structural features but differ in the length of their alkyl chains. This compound is unique due to its specific chain length, which imparts distinct physicochemical properties and biological activities .
Eigenschaften
CAS-Nummer |
41961-81-3 |
|---|---|
Molekularformel |
C29H61N |
Molekulargewicht |
423.8 g/mol |
IUPAC-Name |
N-methyl-N-tetradecyltetradecan-1-amine |
InChI |
InChI=1S/C29H61N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30(3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-29H2,1-3H3 |
InChI-Schlüssel |
KUFYUMSBZMUWAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


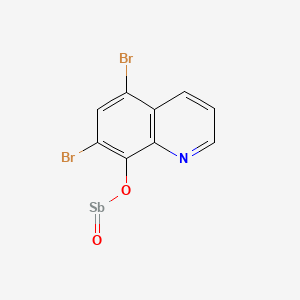
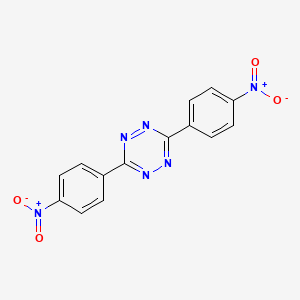

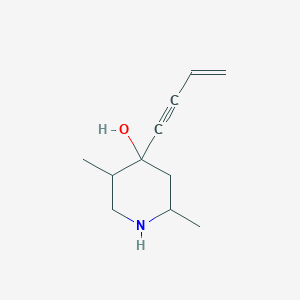

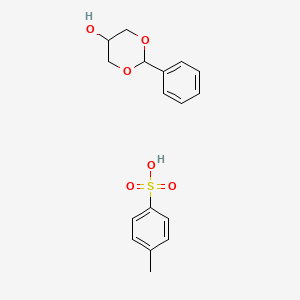
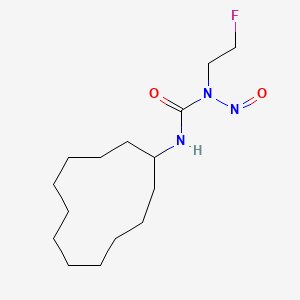
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

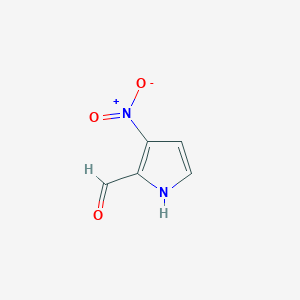
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)

![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
